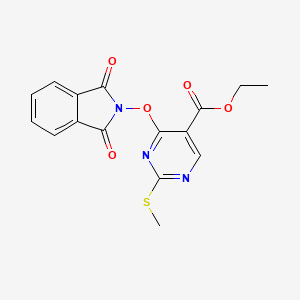

Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate

Description

Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,3-dioxoisoindolin-2-yloxy substituent at position 4 and a methylthio group at position 2. The compound is synthesized via nucleophilic substitution reactions using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a key precursor .

Properties

IUPAC Name |

ethyl 4-(1,3-dioxoisoindol-2-yl)oxy-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-3-23-15(22)11-8-17-16(25-2)18-12(11)24-19-13(20)9-6-4-5-7-10(9)14(19)21/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMPRJSQYDZVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1ON2C(=O)C3=CC=CC=C3C2=O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120294 | |

| Record name | Ethyl 4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-(methylthio)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15400-45-0 | |

| Record name | Ethyl 4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-(methylthio)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15400-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-(methylthio)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-((1,3-dioxoisoindolin-2-yl)oxy)-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by the presence of both a pyrimidine ring and an isoindolinone moiety. Its molecular formula is C₁₄H₁₅N₃O₅S, with a molecular weight of approximately 315.35 g/mol. The structure allows for various modifications that can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₅S |

| Molecular Weight | 315.35 g/mol |

| CAS Number | 15400-45-0 |

| Solubility | Soluble in DMSO |

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.

- Receptor Binding : Studies suggest that it can bind to various receptors, influencing cellular signaling pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anti-cancer agent.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .

- Enzyme Inhibition : Research conducted by the Royal Society of Chemistry demonstrated that the compound effectively inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents .

- Receptor Interaction : A recent investigation highlighted the compound's ability to modulate the activity of specific G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits dihydropyrimidine dehydrogenase | |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Receptor Binding | Modulates GPCR activity |

Applications in Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy : Its potential as an anti-cancer agent is under investigation, particularly for targeting breast and other solid tumors.

- Metabolic Disorders : The inhibition of DPD suggests possible applications in enhancing the effectiveness of existing therapies for metabolic disorders.

Comparison with Similar Compounds

Table 2: Physicochemical Properties and Bioactivity

Key Observations:

- Solubility: The phthalimide group in the target compound may improve solubility in polar aprotic solvents, facilitating reactions in DMF or DCM .

Mechanistic and Functional Comparisons

- Electrophilic Reactivity: The methylthio group at position 2 enhances electrophilicity, enabling nucleophilic attacks at position 3. This is exploited in the synthesis of kinase inhibitors (e.g., ) .

- Pharmacophore Potential: The thioxo group in and participates in hydrogen bonding, critical for receptor interactions, whereas the phthalimide group in the target compound may act as a steric or electronic modulator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.